2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
The compound 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group, a methyl group at the 6-position of the pyrimidine core, and an N-(4-methylphenyl)amine moiety. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and immunomodulatory properties . Its design aligns with trends in optimizing pharmacokinetic properties through balanced lipophilicity (via aromatic substituents) and hydrogen-bonding capacity (via amine and carbonyl groups) .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O/c1-15-6-8-17(9-7-15)27-20-14-16(2)26-23(28-20)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSARJRREUWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, also known by its IUPAC name, is a complex organic molecule that has attracted considerable interest in medicinal chemistry and biological research. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClFN5O |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | (2-chloro-6-fluorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
| InChI Key | YQEDHPDEVUYYLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The compound has been noted for its potential in inhibiting enzymatic activities related to cancer and infectious diseases.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones derived from similar structures have shown strong in vitro antibacterial activities against pathogens such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The IC50 values for these compounds indicate potent inhibitory effects on bacterial growth.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been found to inhibit specific kinases involved in cancer cell proliferation. For example, studies have indicated that similar piperazine-containing compounds can selectively inhibit CDK4/6 kinases, which are crucial for cell cycle regulation . The selectivity of these compounds over other kinases enhances their therapeutic potential while minimizing side effects.
Case Studies
- Antibacterial Efficacy : A study reported that derivatives of this compound displayed MIC values comparable to standard antibiotics like ciprofloxacin against E. coli and S. aureus, highlighting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, suggesting its role as a promising candidate for further development in oncology .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of similar compounds has revealed that modifications in the piperazine ring and the introduction of fluorine atoms can enhance biological activity, providing insights for future synthetic strategies .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is primarily studied for its pharmacological properties. Research indicates that it may act on specific receptors or enzymes, making it a candidate for developing new therapeutic agents. Its structural components allow for modulation of biological activity, which is essential in drug design.
Case Studies
- Antidepressant Activity : In studies focused on depression models, derivatives of this compound have shown potential as serotonin receptor modulators, suggesting efficacy in treating mood disorders.
- Antitumor Properties : Preclinical trials have indicated that the compound exhibits cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.
Biological Research
Cellular Interaction Studies
The compound is utilized to investigate its effects on cellular processes. Research has focused on how it influences signaling pathways and gene expression in different cell types.
Case Studies
- Cell Proliferation : Experiments demonstrated that the compound can inhibit cell proliferation in certain cancer cells by inducing apoptosis.
- Inflammatory Response : Studies have shown that it modulates inflammatory pathways, suggesting a role in treating inflammatory diseases.
Chemical Biology
Molecular Probing
In chemical biology, the compound serves as a tool to probe interactions between small molecules and biological macromolecules. Its ability to bind selectively to target proteins makes it valuable for understanding biochemical pathways.
Applications
- Target Identification : It aids in identifying novel drug targets by providing insights into protein-ligand interactions.
- Biomarker Development : The compound's interactions can lead to the identification of biomarkers for disease states.
Industrial Applications
Synthesis of Complex Organic Compounds
The compound is also explored for its utility in synthesizing other complex organic molecules. Its versatile reactivity allows chemists to use it as a building block in various synthetic pathways.
Potential Uses
- Material Science : Investigations into its properties may lead to applications in developing new materials with specific functionalities.
- Agricultural Chemicals : The compound's biological activity may extend to agricultural applications, such as developing new pesticides or herbicides.
Comparison with Similar Compounds
Substituent Analysis:
- Halogenated Aromatic Groups: The target compound’s 2-chloro-6-fluorobenzoyl group may enhance binding affinity via halogen bonding, similar to the 2,4-difluorobenzyl group in 4c and the 4-fluorophenyl group in C₁₅H₁₈FN₅ . Chlorine and fluorine substituents are known to improve metabolic stability and target selectivity .
- Pyrimidine Core Variations : The 6-methyl group in the target compound is conserved in C₁₅H₁₈FN₅ and C₂₅H₂₂FN₅O , suggesting a role in stabilizing the pyrimidine ring or modulating electronic effects .
Q & A
(Basic) How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Reagent Selection : Use Vilsmeier-Haack conditions (POCl₃/DMF) for formylation of the pyrimidine core, as described in imidazo[1,2-a]pyridine derivatives .
- Temperature Control : Maintain reflux conditions (e.g., 8 hours at 80–90°C) to ensure complete reaction while minimizing side products .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the pure product .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro or imine groups selectively .
(Basic) What experimental methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm stereochemistry and planarity of the pyrimidine core .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl groups) and assess rotational barriers in piperazine rings .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, particularly for halogenated derivatives .
- IR Spectroscopy : Identify key functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹) .
(Basic) How should researchers design assays to evaluate bioactivity?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Binding Affinity Studies : Perform surface plasmon resonance (SPR) or fluorescence polarization assays to quantify interactions with kinase targets (e.g., EGFR) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to assess IC₅₀ values .
(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzoyl (e.g., 2-chloro vs. 4-fluoro) or piperazine groups to assess impact on lipophilicity and target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the pyrimidine core and ATP-binding pockets in kinases .
- Data Correlation : Compare logP values (calculated via HPLC) with in vitro activity to identify optimal hydrophobicity ranges .
(Advanced) How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Polymorph Screening : Characterize crystalline vs. amorphous forms via XRD and DSC, as polymorphic variations can alter solubility and activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple labs, accounting for variables like cell passage number or serum content .
(Advanced) What computational approaches predict biological targets?
Methodological Answer:
- Target Fishing : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to evaluate residence time and conformational changes in target proteins .
- ADMET Prediction : Employ QikProp or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and metabolic stability .
(Advanced) How should stability studies be designed for long-term storage?
Methodological Answer:
- Degradation Pathways : Conduct forced degradation under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile groups (e.g., amide bonds) .
- Storage Optimization : Store lyophilized samples at –80°C under argon to prevent oxidation of the fluorophenyl group .
- Analytical Monitoring : Use HPLC-PDA at 0, 3, 6, and 12 months to track purity and degradation products .
(Advanced) What methodologies are critical for pharmacokinetic profiling?
Methodological Answer:
- In Vivo Models : Administer the compound (5–20 mg/kg) to rodents via oral gavage or IV, collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes .
- Tissue Distribution : Quantify compound levels in brain, liver, and kidney via homogenization and extraction with acetonitrile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
